![molecular formula C20H21BrN2O5 B14798444 (2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)prop-2-enehydrazide](/img/structure/B14798444.png)
(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)prop-2-enehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)acrylohydrazide is an organic compound with the molecular formula C20H21BrN2O5 It is known for its complex structure, which includes a brominated phenoxy group, a dimethoxyphenyl group, and an acrylohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)acrylohydrazide typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, 2-methylphenol, is brominated using bromine to form 4-bromo-2-methylphenol.
Esterification: The brominated phenol is then esterified with chloroacetic acid to form 4-bromo-2-methylphenoxyacetic acid.
Hydrazide Formation: The ester is reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation: Finally, the hydrazide is condensed with 3,4-dimethoxybenzaldehyde under acidic conditions to yield N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)acrylohydrazide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)acrylohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)acrylohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)acrylohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(4-chloro-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)acrylohydrazide
- N’-[(4-fluoro-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)acrylohydrazide
Uniqueness
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)acrylohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity
Propriétés
Formule moléculaire |
C20H21BrN2O5 |
|---|---|
Poids moléculaire |
449.3 g/mol |
Nom IUPAC |
(E)-N'-[2-(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)prop-2-enehydrazide |
InChI |
InChI=1S/C20H21BrN2O5/c1-13-10-15(21)6-8-16(13)28-12-20(25)23-22-19(24)9-5-14-4-7-17(26-2)18(11-14)27-3/h4-11H,12H2,1-3H3,(H,22,24)(H,23,25)/b9-5+ |
Clé InChI |
RYBYJDKLEBSZKF-WEVVVXLNSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
SMILES canonique |
CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-3-methyl-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B14798362.png)
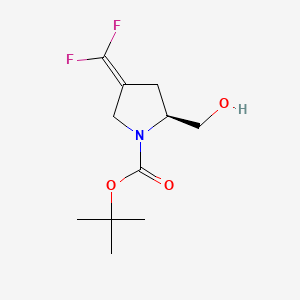
![7-[5-Hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14798366.png)
![2-amino-N-cyclopropyl-N-[(2,3-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14798368.png)
![3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methoxy]propanoic acid](/img/structure/B14798372.png)
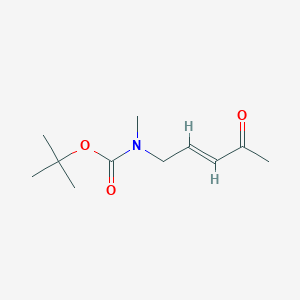
![[(10S,13S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14798380.png)
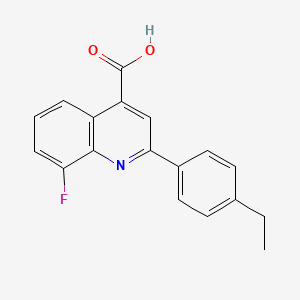
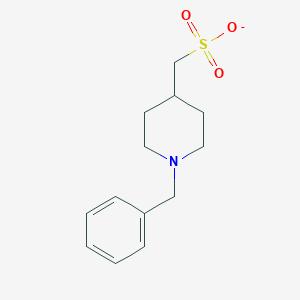
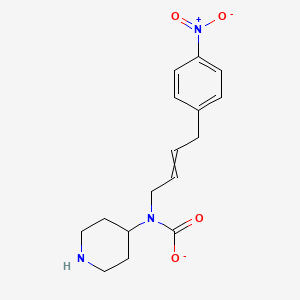
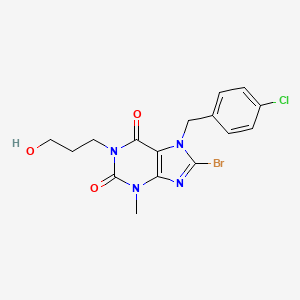


![N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(tritylamino)pentanoic acid](/img/structure/B14798423.png)
